Cas no 18066-68-7 (Ethyl 3,4-dimethoxyphenylacetate)

18066-68-7 structure
Nome do Produto:Ethyl 3,4-dimethoxyphenylacetate
Ethyl 3,4-dimethoxyphenylacetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 2-(3,4-dimethoxyphenyl)acetate
- 3,4-Dimethoxyphenylacetic acid ethyl ester~Ethyl homoveratrate
- Ethyl 3,4-dimethoxyphenylacetate
- (3,4-dimethoxyphenyl)acetic acid ethyl ester
- (3,4-Dimethoxy-phenyl)-essigsaeure-aethylester
- Benzeneacetic acid,3,4-dimethoxy-,ethyl ester
- Ethyl dimethoxyphenylacetate
- Ethyl homoveratrate
- Homoveratric acid,ethyl ester
- Homoveratrumsaeureaethylester
- Homoveratric acid, ethyl ester
- Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
- 3,4-Dimethoxyphenylacetic acid ethyl ester
- Ethyl 3,4-dimethoxyphenyl acetate
- BM6F9NYZ3E
- WZKCZNJTDZCNMH-UHFFFAOYSA-N
- Acetic acid, (3,4-dimethoxyphenyl)-, ethyl ester
- ethyl (3,4-dimethoxyphenyl)acetate
- C12H16O4
- AI3-32260
- PS-4569
- A812556
- D81993
- SCHEMBL908271
- DTXSID7066306
- ?ETHYL 3,4-DIMETHOXYPHENYLACETATE
- F0001-0655
- SY101009
- Acetic acid,4-dimethoxyphenyl)-, ethyl ester
- UNII-BM6F9NYZ3E
- CS-0074071
- KUC108676N
- Ethyl 2-(3 pound not4-dimethoxyphenyl)acetate
- (3,4-dimethoxy-phenyl)-acetic acid ethyl ester
- EINECS 241-974-9
- NSC-10152
- MFCD00017272
- AKOS000120524
- 18066-68-7
- NS00025944
- Benzeneacetic acid,4-dimethoxy-, ethyl ester
- NSC 10152
- NSC10152
- KSC-11-254-1
- FT-0614350
- EN300-16142
- homoveratric acid ethyl ester
- STL163590
- DB-012970
- BBL012276
-
- MDL: MFCD00017272
- Inchi: 1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3
- Chave InChI: WZKCZNJTDZCNMH-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])OC([H])([H])[H]
- BRN: 2697968
Propriedades Computadas
- Massa Exacta: 224.10500
- Massa monoisotópica: 224.105
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 6
- Complexidade: 217
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: 1.7
- Carga de Superfície: 0
- Superfície polar topológica: 44.8
Propriedades Experimentais
- Cor/Forma: Uncertain
- Densidade: 1.084
- Ponto de ebulição: 191 °C
- Ponto de Flash: 159-160°C/4mm
- Índice de Refracção: 1.518
- PSA: 44.76000
- LogP: 1.80940
- Solubilidade: Uncertain
Ethyl 3,4-dimethoxyphenylacetate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de matérias perigosas:2811
- WGK Alemanha:3
- Instrução de Segurança: S26-S36
- RTECS:TY1225000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
- Grupo de Embalagem:III
- Grupo de Embalagem:III
- Nível de perigo:6.1(b)
- Termo de segurança:6.1(b)
- Frases de Risco:R22; R36/37/38
- TSCA:Yes
Ethyl 3,4-dimethoxyphenylacetate Dados aduaneiros
- CÓDIGO SH:29211980
- Dados aduaneiros:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 3,4-dimethoxyphenylacetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0655-5g |
Ethyl 3,4-dimethoxyphenylacetate |
18066-68-7 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-0655-10g |
Ethyl 3,4-dimethoxyphenylacetate |
18066-68-7 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Apollo Scientific | OR28612-25g |
Ethyl 3,4-dimethoxyphenylacetate |
18066-68-7 | 98% | 25g |
£75.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144711-100g |
Ethyl 3,4-dimethoxyphenylacetate |
18066-68-7 | 98% | 100g |
¥1321 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144711-25g |
Ethyl 3,4-dimethoxyphenylacetate |
18066-68-7 | 98% | 25g |
¥284 | 2023-04-15 | |
Enamine | EN300-16142-0.5g |
ethyl 2-(3,4-dimethoxyphenyl)acetate |
18066-68-7 | 95% | 0.5g |
$19.0 | 2023-05-03 | |
Enamine | EN300-16142-5.0g |
ethyl 2-(3,4-dimethoxyphenyl)acetate |
18066-68-7 | 95% | 5g |
$21.0 | 2023-05-03 | |
Aaron | AR0022X2-10g |
Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester |
18066-68-7 | 98% | 10g |
$9.00 | 2025-01-21 | |
Enamine | EN300-16142-1000mg |
ethyl 2-(3,4-dimethoxyphenyl)acetate |
18066-68-7 | 95.0% | 1000mg |
$19.0 | 2023-09-23 | |
Enamine | EN300-16142-250mg |
ethyl 2-(3,4-dimethoxyphenyl)acetate |
18066-68-7 | 95.0% | 250mg |
$19.0 | 2023-09-23 |
Ethyl 3,4-dimethoxyphenylacetate Literatura Relacionada
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1. 415. Chemical constitution and the dissociation constants of monocarboxylic acids. Part IIJ. Frederick J. Dippy,Frank R. Williams J. Chem. Soc. 1934 1888
-
Zhen Fang,Mark S. Meier Org. Biomol. Chem. 2018 16 2330
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3. Synthesis of DL-threo-3-(1-fluoro-1-methylethyl)- and DL-threo-3-(1,1-difluoroethyl)malic acids. Mechanistic studies of 3-isopropylmalate dehydrogenaseTetsuya Aoyama,Tadashi Eguchi,Tairo Oshima,Katsumi Kakinuma J. Chem. Soc. Perkin Trans. 1 1995 1905
-
4. 432. Chemical constitution and amo?bicidal action. Part II. Synthesis of an analogue of emetine and two stereoisomers of de-ethylemetineM. Barash,J. M. Osbond J. Chem. Soc. 1959 2157
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